N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 4-chlorophenethylamine, under controlled conditions.
Introduction of the isothiazolidinyl group: The isothiazolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor, such as 2-aminothiazolidine-1,1-dioxide, reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorophenethyl)-N2-(4-aminophenyl)oxalamide: Similar structure but lacks the isothiazolidinyl group.
N1-(4-chlorophenethyl)-N2-(4-(methylsulfonyl)phenyl)oxalamide: Contains a methylsulfonyl group instead of the isothiazolidinyl group.
Uniqueness
The presence of the isothiazolidinyl group in N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-4-2-14(3-5-15)10-11-21-18(24)19(25)22-16-6-8-17(9-7-16)23-12-1-13-28(23,26)27/h2-9H,1,10-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYNTHSRQOZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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